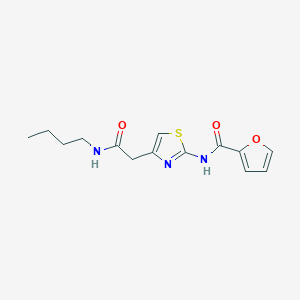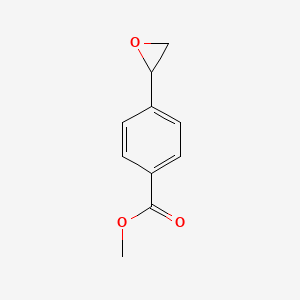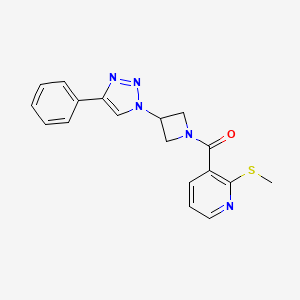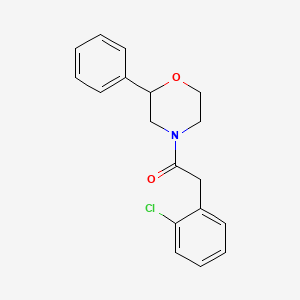
2-(2-Chlorophenyl)-1-(2-phenylmorpholino)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorophenyl)-1-(2-phenylmorpholino)ethanone, also known as Ketamine, is a widely used anesthetic drug that is commonly used in both humans and animals. It is a dissociative anesthetic that is known for its rapid onset and short duration of action. Ketamine is also used for its analgesic and sedative properties. In recent years, Ketamine has gained popularity as a potential treatment for depression and other psychiatric disorders.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Research on heterocyclic compounds, starting with materials like 4-chlorophenol, has shown wide applications in the pharmaceutical industry, particularly for their antimicrobial properties. These compounds, through their synthesis and chemical characterization, have been tested against both gram-positive and gram-negative bacteria, demonstrating potential uses in medicinal and drug research (Wanjari, 2020).
Biotransformation for Drug Synthesis
A study on the biotransformation of chlorophenyl ethanone derivatives for the synthesis of chiral intermediates, such as those used in antifungal agents like Miconazole, underscores the importance of microbial biocatalysis in pharmaceutical synthesis. This research highlights how specific bacterial strains can be utilized for highly enantioselective synthesis, optimizing conditions for better yield and selectivity (Miao et al., 2019).
Environmental and Health Impact Studies
Investigations into the environmental transformations and potential health impacts of chlorophenyl compounds, especially those related to UV filters like BP-1, reveal the formation of novel disinfection by-products during water treatment processes. These studies provide insights into the ecological and health risks associated with chlorophenyl derivatives, emphasizing the need for understanding their behavior in environmental contexts (Sun et al., 2019).
Advanced Materials and Sensing Applications
Research into the synthesis and application of chalcone derivatives, including those with chlorophenyl groups, has been expanded to the development of materials with specific optical properties. These materials find applications in sensors, organic electronics, and as probes for biological systems, illustrating the versatility of chlorophenyl derivatives in creating functional materials (Fang et al., 2019).
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-1-(2-phenylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-16-9-5-4-8-15(16)12-18(21)20-10-11-22-17(13-20)14-6-2-1-3-7-14/h1-9,17H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWLMOQPYAUMGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

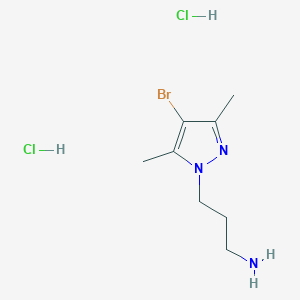
![6-(Furan-2-yl)-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2689825.png)
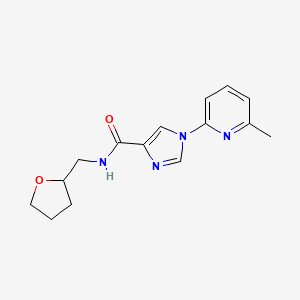

![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(pyridin-4-ylthio)acetamide](/img/structure/B2689831.png)
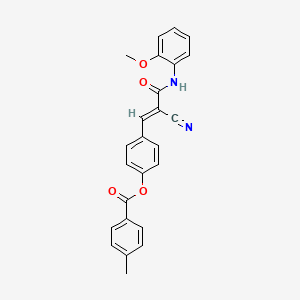


![(2R)-1-[Methyl-[(3-methylthiophen-2-yl)methyl]amino]-3-propan-2-yloxypropan-2-ol](/img/structure/B2689838.png)


